molecular formula C25H26N4O6S B2770302 7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112014-98-8

7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2770302
CAS No.: 1112014-98-8
M. Wt: 510.57
InChI Key: QLLHEZKNKKVGBC-UHFFFAOYSA-N
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Description

7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thiourea compound. This intermediate is then coupled with a pyrrole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different functional groups.

    4,4’-Difluorobenzophenone: Shares the benzophenone core but differs in its substituents and overall structure.

Uniqueness

7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of a thiazole ring, a pyrrole ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 7-(3-methoxypropyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic molecule that has garnered attention for its potential biological activities. Its complex structure includes functional groups commonly associated with pharmacological properties, such as oxadiazole and quinazoline moieties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O4SC_{24}H_{30}N_{4}O_{4}S, with a molecular weight of 466.59 g/mol. The presence of multiple heterocycles suggests a diverse range of biological activities.

PropertyValue
Molecular FormulaC24H30N4O4S
Molecular Weight466.59 g/mol
CAS Number2742018-09-1

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and quinazoline rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The specific compound has not been extensively studied in isolation; however, its structural analogs suggest potential activity against these pathogens.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on similar quinazoline derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds with oxadiazole moieties have been shown to inhibit cell proliferation in various cancer models . While direct data on the specific compound is limited, it is reasonable to hypothesize similar effects based on structural similarities.

The mechanism by which oxadiazole-containing compounds exert their biological effects often involves interaction with cellular targets such as enzymes or DNA. Molecular docking studies have indicated that these compounds can bind effectively to bacterial DNA gyrase and other critical enzymes involved in bacterial replication . This suggests that the compound may act by disrupting essential cellular processes in pathogens.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on oxadiazole derivatives reported a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial potential .
  • Cytotoxic Effects : In vitro studies on related compounds showed significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the side chains of oxadiazole derivatives can significantly alter their biological activity. For example, the introduction of different alkoxy groups has been shown to enhance antimicrobial efficacy .

Properties

IUPAC Name

7-(3-methoxypropyl)-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6S/c1-15(2)34-17-7-5-16(6-8-17)23-27-22(35-28-23)13-36-25-26-19-12-21-20(32-14-33-21)11-18(19)24(30)29(25)9-4-10-31-3/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLHEZKNKKVGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCCOC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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